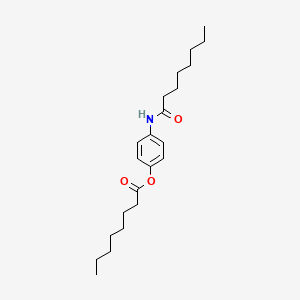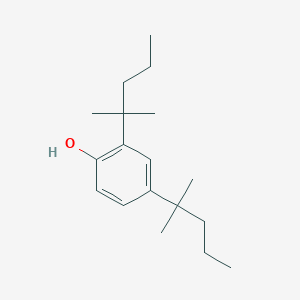
2,4-Bis(2-methylpentan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(2-methylpentan-2-yl)phenol is an organic compound with the molecular formula C18H30O It is a phenolic compound characterized by the presence of two 2-methylpentan-2-yl groups attached to the 2 and 4 positions of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-methylpentan-2-yl)phenol typically involves the alkylation of phenol with 2-methylpentan-2-yl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halide. The reaction is usually conducted in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(2-methylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
2,4-Bis(2-methylpentan-2-yl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Bis(2-methylpentan-2-yl)phenol primarily involves its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the compound can chelate metal ions, reducing their catalytic activity in oxidative reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Bis(2-phenylpropan-2-yl)phenol: Similar structure but with phenyl groups instead of 2-methylpentan-2-yl groups.
2,4-Bis(2,6-diisopropylphenyl)imino-3-methylpentan-3-ol: Contains imino groups and is used in different applications.
Uniqueness
2,4-Bis(2-methylpentan-2-yl)phenol is unique due to its specific alkyl substituents, which impart distinct steric and electronic properties. These properties influence its reactivity and stability, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
89655-32-3 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2,4-bis(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C18H30O/c1-7-11-17(3,4)14-9-10-16(19)15(13-14)18(5,6)12-8-2/h9-10,13,19H,7-8,11-12H2,1-6H3 |
Clave InChI |
OWEBEKTUZXQSHB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


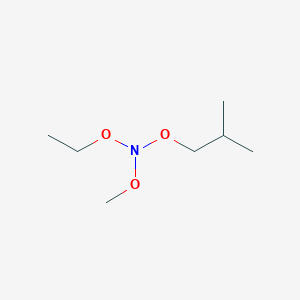
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
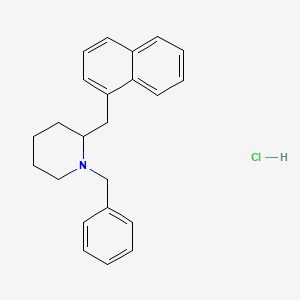
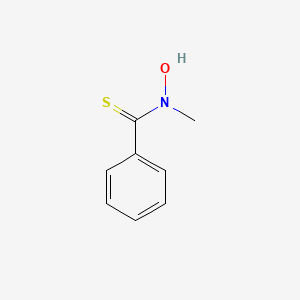
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
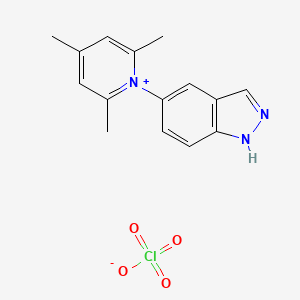
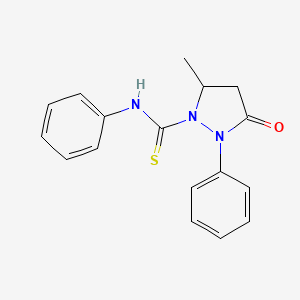
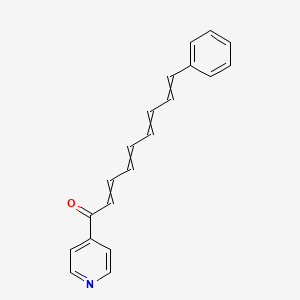
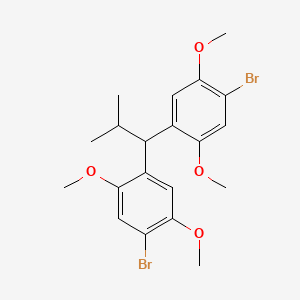

silane](/img/structure/B14376772.png)

![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
